4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
CAS No.:
Cat. No.: VC16472185
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
![4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid -](/images/structure/VC16472185.png)
Specification
Molecular Formula | C7H4ClN3O2 |
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Molecular Weight | 197.58 g/mol |
IUPAC Name | 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
Standard InChI | InChI=1S/C7H4ClN3O2/c8-6-5-1-4(7(12)13)2-11(5)10-3-9-6/h1-3H,(H,12,13) |
Standard InChI Key | KCOFGDYUAACFJL-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=NC=NN2C=C1C(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular structure combines a pyrrolo[2,1-f] triazine scaffold with chlorine at position 4 and a carboxylic acid at position 6. Key identifiers include:
The carboxylic acid group enhances solubility and enables further functionalization, such as esterification or amide formation, critical for drug discovery .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis typically involves multi-step sequences starting from pyrrole derivatives. A generalized pathway includes:
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Pyrrole Functionalization: Introduction of triazine rings via cyclization reactions.
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Chlorination: Electrophilic substitution at position 4 using chlorinating agents like .
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Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of esters (e.g., methyl 4-chloropyrrolo[2,1-f][1, triazine-6-carboxylate) .
A patent by NEOPHARM CO., LTD. describes methods for synthesizing analogous pyrrolo-triazines, emphasizing Suzuki-Miyaura couplings and nucleophilic substitutions to introduce diverse substituents .
Key Derivatives
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Methyl Ester (CAS: 1005196-61-1): Serves as a precursor for the carboxylic acid via saponification .
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Amides: Generated by coupling with amines, enhancing bioavailability.
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Metal Complexes: Potential coordination sites at nitrogen and oxygen atoms for catalytic applications.
Physicochemical and Stability Profiles
Stability Under Ambient Conditions
The compound is stable at room temperature but may degrade under strong acidic/basic conditions due to hydrolysis of the triazine ring.
Solubility and Partitioning
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Aqueous Solubility: Limited (estimated <1 mg/mL at pH 7), necessitating salt formation for pharmaceutical use.
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logD (pH 7.4): ~0.5, indicating moderate partitioning into lipid membranes .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for kinase inhibitors and antibody-drug conjugates (ADCs). For example, its methyl ester (CAS: 1005196-61-1) is used in large-scale API synthesis .
Material Science
Conjugated polymers incorporating pyrrolo-triazine units exhibit tunable luminescence, applicable in OLEDs.
Challenges and Future Directions
Synthetic Optimization
Current yields for the carboxylic acid derivative remain suboptimal (~40%), necessitating improved catalytic systems or flow chemistry approaches .
Toxicity and ADME Profiling
No in vivo toxicity data are available. Computational models predict moderate hepatotoxicity risk (Probability: 65%) due to reactive metabolite formation .
Targeted Drug Delivery
Future studies should explore nanoparticle formulations to overcome solubility limitations and enhance tumor accumulation.
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